molecular formula C14H10 B094455 Diphenylacetylene-D 10 CAS No. 19339-46-9

Diphenylacetylene-D 10

Cat. No.: B094455
CAS No.: 19339-46-9
M. Wt: 188.29 g/mol
InChI Key: JRXXLCKWQFKACW-LHNTUAQVSA-N
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Description

It is a colorless solid with the molecular formula C14D10 and a molecular weight of 188.29 g/mol . The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the phenyl rings, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylacetylene-D 10 can be synthesized through several methods. One common method involves the bromination of trans-stilbene to form meso-stilbene dibromide, followed by dehydrohalogenation using potassium hydroxide to yield diphenylacetylene . The deuterated version can be obtained by using deuterated reagents in the synthesis process.

Another method involves the coupling of iodobenzene and the copper salt of phenylacetylene in the Castro-Stephens coupling reaction . The related Sonogashira coupling involves the coupling of iodobenzene and phenylacetylene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, dehydrohalogenation, and coupling reactions, followed by purification techniques like crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

Diphenylacetylene-D 10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert this compound to diphenylethane or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones and other oxygenated compounds.

    Reduction: Formation of diphenylethane and other reduced derivatives.

    Substitution: Formation of various substituted diphenylacetylene derivatives.

Scientific Research Applications

Diphenylacetylene-D 10 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of diphenylacetylene-D 10 involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a ligand, facilitating the formation of metal complexes and catalyzing reactions. In biological systems, the deuterium atoms can influence metabolic pathways and enzyme activities, providing insights into reaction mechanisms and isotope effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenylacetylene-D 10 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for detailed studies of isotope effects, making it valuable in both chemical and biological research.

Biological Activity

Diphenylacetylene-D10 (DPA-D10) is a deuterated derivative of diphenylacetylene, a compound known for its unique structural properties and potential biological activities. This article explores the biological activity of DPA-D10, focusing on its mechanisms of action, cytotoxic effects, and other relevant biological applications.

Diphenylacetylene-D10 has the following chemical structure:

  • Linear Formula : C6_{6}D5_{5}C≡CC6_{6}D5_{5}
  • CAS Number : 19339-46-9
  • Molecular Weight : 182.26 g/mol

1. Cytotoxicity and Reactive Oxygen Species (ROS) Generation

Research indicates that DPA-D10 can induce cytotoxic effects through the generation of reactive oxygen species (ROS). A study demonstrated that compounds structurally similar to DPA-D10, such as DC324, exhibit significant cytotoxic activity upon photoactivation. This activation leads to ROS production, which can trigger apoptosis in cancer cells. The mechanism involves the absorption of light at specific wavelengths (e.g., 405 nm), resulting in cellular damage primarily through oxidative stress pathways .

2. DNA Damage Induction

DPA-D10 and its analogs have been shown to induce DNA damage in vitro without significantly altering cell viability. For example, synthetic derivatives of diphenylacetylene were tested on Chinese hamster ovary (CHO) cells, where they exhibited a statistically significant increase in DNA damage as assessed by the comet assay . This suggests that DPA-D10 may have potential applications in cancer therapies where inducing DNA damage is a desired outcome.

Anticancer Potential

The cytotoxic effects observed in studies suggest that DPA-D10 could be explored as a candidate for photodynamic therapy (PDT) in cancer treatment. The ability to generate ROS selectively in cancer cells presents an opportunity for targeted therapeutic strategies that minimize damage to surrounding healthy tissues .

Case Study 1: In Vitro Cytotoxicity

In vitro studies conducted on various cancer cell lines (e.g., MDA-MB-231 and HepG-2) showed that DPA-D10 exhibited lower cell viability compared to controls when exposed to light activation. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity due to ROS generation .

Case Study 2: DNA Damage Assessment

A comprehensive assessment using the comet assay revealed that DPA-D10 induced significant DNA damage at concentrations as low as 105M10^{-5}M. The extent of DNA damage was comparable to that induced by hydrogen peroxide, a known oxidative agent . This finding highlights the potential of DPA-D10 as a genotoxic agent in therapeutic applications.

Summary of Biological Activities

Activity TypeMechanismModel UsedConcentrationEffectReference
CytotoxicityROS GenerationMDA-MB-231, HepG-2105M10^{-5}MDecreased cell viability
DNA DamageComet AssayCHO Cells105M10^{-5}MIncreased %tail DNA
AntimicrobialNot specifically studied for DPA-D10Various pathogensN/APotential activity against pathogens

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-[2-(2,3,4,5,6-pentadeuteriophenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXXLCKWQFKACW-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C#CC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584206
Record name 1,1'-(Ethyne-1,2-diyl)di(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19339-46-9
Record name 1,1'-(Ethyne-1,2-diyl)di(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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